molecular formula C21H18F2N2O3S B12486132 N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

Cat. No.: B12486132
M. Wt: 416.4 g/mol
InChI Key: FGQXKDUMUVNZAD-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is a complex organic compound belonging to the class of benzamides

Properties

Molecular Formula

C21H18F2N2O3S

Molecular Weight

416.4 g/mol

IUPAC Name

N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide

InChI

InChI=1S/C21H18F2N2O3S/c1-13-6-3-4-9-18(13)25-29(27,28)19-12-15(11-10-14(19)2)21(26)24-20-16(22)7-5-8-17(20)23/h3-12,25H,1-2H3,(H,24,26)

InChI Key

FGQXKDUMUVNZAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC=C2F)F)S(=O)(=O)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide typically involves the condensation reaction of 2,6-difluoroaniline with 4-methyl-3-[(2-methylphenyl)sulfamoyl]benzoyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique properties make it a candidate for use in the development of advanced materials.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-difluorophenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide is unique due to its specific substitution pattern and the presence of both difluorophenyl and methylphenyl groups

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